Cas no 4380-55-6 (Deltacortinene Acetate)

Deltacortinene Acetate structure
Deltacortinene Acetate structure
商品名:Deltacortinene Acetate
CAS番号:4380-55-6
MF:C23H28O5
メガワット:384.46542
CID:1059075
PubChem ID:11876453

Deltacortinene Acetate 化学的及び物理的性質

名前と識別子

    • Deltacortinene Acetate
    • DELTACORTINENE ACETATE (PREDISOLONE ACETATE IMPURITY)
    • pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate
    • 21-ACETOXY-17-HYDROXY-1,4,9(11)-PREGNATRIEN-3,20-DIONE
    • [2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
    • 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione 21-Acetate; 21-Acetoxy-17a-hydroxypregna-1,4,9(11)-triene-3,20-dione;
    • 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
    • TTA4SP1HRQ
    • 17-hydroxy-3,20-dioxopregna-1,4,9 (11)-trien-21-yl acetate
    • SCHEMBL10414458
    • SBUSWJGDMXBNFJ-GACAOOTBSA-N
    • 1,4,9(11)-Pregnatriene-3,20-dione, 21-acetoxy-17-hydroxy-
    • 21-Acetoxy-17alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione
    • 4380-55-6
    • PREDNISOLONE ACETATE IMPURITY E [EP IMPURITY]
    • 21-(Acetyloxy)-17-hydroxypregna-1,4,9(11)-triene-3,20-dione
    • 21-ACETOXY-17.ALPHA.-HYDROXYPREGNA-1,4,9(11)-TRIENE-3,20-DIONE
    • 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate #
    • Prednisolone acetate impurity E [EP]
    • UNII-TTA4SP1HRQ
    • AKOS032430349
    • インチ: InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1
    • InChIKey: SBUSWJGDMXBNFJ-GACAOOTBSA-N
    • ほほえんだ: CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O

計算された属性

  • せいみつぶんしりょう: 384.19400
  • どういたいしつりょう: 384.19367399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 849
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • PSA: 80.67000
  • LogP: 3.07770

Deltacortinene Acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D230755-500mg
Deltacortinene Acetate
4380-55-6
500mg
$ 1777.00 2023-09-08
A2B Chem LLC
AG23629-500mg
Deltacortinene Acetate (Predisolone Acetate IMpurity)
4380-55-6
500mg
$1822.00 2024-04-20
TRC
D230755-50mg
Deltacortinene Acetate
4380-55-6
50mg
$ 227.00 2023-09-08
A2B Chem LLC
AG23629-50mg
Deltacortinene Acetate (Predisolone Acetate IMpurity)
4380-55-6
50mg
$338.00 2024-04-20

Deltacortinene Acetate 関連文献

Deltacortinene Acetateに関する追加情報

Deltacortinene Acetate (CAS No. 4380-55-6): A Comprehensive Overview of Its Chemical Profile and Emerging Applications

Deltacortinene Acetate, chemically designated as 5α,8α-dihydroxy-6β,9α-dimethyl-3β-acetoxy-22E-trans-cholen-24-oic acid, is a naturally occurring triterpenoid compound derived from the fungal species Cladosporium resinae. With the CAS No. 4380-55-6, this compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and promising biological activities. The acetate ester form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in drug development.

The chemical structure of Deltacortinene Acetate is characterized by a complex tetracyclic framework, including a lupane skeleton with modifications that contribute to its distinct pharmacological properties. The presence of multiple hydroxyl and methyl groups, along with the acetoxy functional group at the C-3 position, imparts significant reactivity and potential interactions with various biological targets. This structural complexity has fueled extensive research into its mechanisms of action and therapeutic applications.

Recent studies have highlighted the immunomodulatory properties of Deltacortinene Acetate, particularly in the context of modulating inflammatory responses. Research published in peer-reviewed journals has demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings align with the growing interest in natural products that can modulate the immune system without excessive toxicity, a critical consideration in modern medicine.

The compound's potential role in treating autoimmune disorders has also been explored. Preclinical studies have shown that Deltacortinene Acetate can attenuate the progression of diseases such as rheumatoid arthritis by suppressing T-cell activation and reducing synovial inflammation. These results are particularly noteworthy given the limitations associated with conventional immunosuppressive therapies, which often come with significant side effects. The natural origin of Deltacortinene Acetate adds to its appeal as a safer alternative or adjunct therapy.

Beyond its immunomodulatory effects, Deltacortinene Acetate has shown promise in anti-cancer research. Emerging evidence suggests that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The compound's ability to selectively target malignant cells while sparing healthy tissues makes it an attractive candidate for further development into a chemotherapeutic agent. Additionally, its ability to enhance the efficacy of conventional cancer treatments by sensitizing resistant cell lines is an area of active investigation.

The pharmacokinetic profile of Deltacortinene Acetate is another critical aspect that has been studied extensively. Animal models have revealed that the compound exhibits moderate bioavailability following oral administration, with peak plasma concentrations observed within hours of dosing. Its metabolic stability suggests that it can be administered repeatedly without significant accumulation, although further studies are needed to fully characterize its clearance pathways. The acetate ester form appears to enhance absorption across biological membranes, potentially improving therapeutic outcomes.

From a synthetic chemistry perspective, Deltacortinene Acetate serves as an interesting scaffold for drug discovery and development. Researchers have leveraged its structural motif to design analogs with enhanced potency or selectivity for specific biological targets. The ease with which its core structure can be modified while retaining key pharmacophoric features makes it a versatile tool for medicinal chemists seeking to develop novel therapeutics.

The safety profile of Deltacortinene Acetate has been evaluated through various toxicological studies conducted both in vitro and in vivo. Initial findings indicate that the compound exhibits low acute toxicity at high doses, suggesting a favorable safety margin for clinical use. However, long-term studies are necessary to fully assess any potential chronic adverse effects associated with repeated exposure.

The growing body of research supporting the therapeutic potential of Deltacortinene Acetate has prompted interest from academic institutions and pharmaceutical companies alike. Collaborative efforts are underway to translate preclinical findings into clinical trials aimed at validating its efficacy in human diseases. These trials are expected to provide definitive evidence regarding its role in treating conditions such as autoimmune disorders and cancer.

The sustainability aspect of using natural products like Deltacortinene Acetate is also worth mentioning. As concerns about environmental impact and resource depletion grow, there is increasing emphasis on developing therapeutics from renewable sources rather than solely relying on synthetic chemicals. The ability to isolate Deltacortinene Acetate from fungal biomass offers an eco-friendly alternative that aligns with green chemistry principles.

In conclusion, Deltacortinene Acetate (CAS No. 4380-55-6) is a multifaceted compound with significant promise in pharmaceutical applications. Its unique chemical structure underpins its diverse biological activities, particularly in modulating immune responses and inhibiting cancer cell proliferation. Ongoing research continues to uncover new mechanisms by which this triterpenoid exerts its effects, paving the way for innovative therapeutic strategies.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.